Reactive yellow 165
Description
Reactive Yellow 160 (CAS 129898-77-7) and Reactive Yellow 167 (CAS 115682-10-5) are monoazo-based reactive dyes used extensively in textile industries for cellulose fiber dyeing. Both belong to the chlorotriazine-reactive dye class, enabling covalent bonding with hydroxyl groups in cellulose under alkaline conditions .
Properties
CAS No. |
141255-35-8 |
|---|---|
Molecular Formula |
C10H11N3 |
Synonyms |
Reactive yellow 165 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics:
| Property | Reactive Yellow 160 | Reactive Yellow 167 |
|---|---|---|
| Molecular Formula | C₂₅H₂₂ClN₉Na₂O₁₂S₃ | C₃₂H₂₅ClN₉Na₃O₁₃S₄ |
| Molecular Weight | 818.13 g/mol | 976.28 g/mol |
| Color Index | Not explicitly stated | Not explicitly stated |
| Chromophore | Monoazo | Monoazo |
| Reactive Group | Dichlorotriazine | Dichlorotriazine |
| Applications | Cotton, viscose, and blends | Cotton, wool, and nylon blends |
Both dyes exhibit greenish-yellow hues and demonstrate high fastness properties (e.g., light, washing, perspiration) under ISO standards .
(a) Structural Differences
- Reactive Yellow 160 : Contains a pyridone-based coupling component (6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide) and a sulfonated naphthalene intermediate .
- Reactive Yellow 167 : Uses a naphthalene-1,5-disulfonic acid backbone linked to a pyrazole derivative (3-(3-methyl-5-oxo-2H-pyrazol-1(5H)-yl)naphthalene-1,5-disulfonic acid) .
Impact on Properties :
- The larger molecular structure of Reactive Yellow 167 (976.28 g/mol vs. 818.13 g/mol) enhances its substantivity for wool and nylon but reduces diffusion rates in cellulose compared to Reactive Yellow 160 .
- Reactive Yellow 160’s pyridone group improves photostability, achieving ISO lightfastness ratings of 5–6, whereas Reactive Yellow 167 achieves 4–5 under similar conditions .
(b) Degradation Efficiency
Studies on Reactive Yellow 160A (a variant of Reactive Yellow 160) show that TiO₂/UV/H₂O₂ systems achieve 95% degradation efficiency within 120 minutes, outperforming SnO₂/UV/H₂O₂ systems (85%) . No comparable degradation data exists for Reactive Yellow 167, but its higher molecular weight and sulfonic groups likely reduce biodegradability.
(c) Commercial Availability
- Reactive Yellow 160 : Supplied by Hubei Walles Chemical, Tianjin Sanhuan Chemical, and others .
- Reactive Yellow 167 : Marketed under trade names like Assofix Yellow ME3GL and Kemactive Yellow CE3G .
(d) Comparison to Other Reactive Yellows
- Reactive Yellow 2 (C.I. Reactive Yellow 2): A simpler monoazo dye with lower molecular weight (637 g/mol) and inferior washfastness (ISO 3–4) compared to Yellow 160/167 .
- Reactive Yellow 145 : A bifunctional dye (vinylsulfone + triazine) with higher fixation rates (>85%) but narrower application scope .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for Reactive Yellow 165, and how can researchers validate the purity and structure of the synthesized compound?
- Methodological Answer : Synthesis should follow established protocols for azo dye preparation, including diazotization and coupling reactions under controlled pH and temperature. Characterization requires UV-Vis spectroscopy (λmax ~420 nm for azo chromophores) and HPLC to confirm purity (>95%). Structural validation via FTIR (C-N and N=N stretching bands) and NMR (proton environments of aromatic rings) is critical. Reproducibility mandates detailed experimental logs, including solvent ratios, catalyst use, and reaction times .
Q. How can researchers assess the photostability and thermal stability of this compound in aqueous solutions?
- Methodological Answer : Conduct accelerated degradation studies using UV irradiation (e.g., 254 nm) and thermal stress (40–80°C) over 24–72 hours. Monitor degradation via spectrophotometric absorbance decay (Δλmax) and LC-MS to identify breakdown products. Control variables like pH, ionic strength, and dissolved oxygen. Statistical analysis (e.g., ANOVA) should quantify variability between trials .
Q. What analytical techniques are most effective for quantifying this compound in complex matrices (e.g., wastewater)?
- Methodological Answer : Solid-phase extraction (SPE) with C18 cartridges followed by HPLC-DAD (diode array detection) provides sensitivity (detection limits ~0.1 ppm). Validate with spike-recovery tests (85–115% recovery) and cross-check using mass spectrometry (HRMS) for confirmation. Matrix effects should be mitigated via internal standards (e.g., deuterated analogs) .
Advanced Research Questions
Q. How do structural modifications of this compound influence its binding affinity to cellulose fibers, and what experimental designs can isolate these effects?
- Methodological Answer : Use computational modeling (DFT for electron density maps) to predict substituent effects on sulfonic acid group reactivity. Experimentally, synthesize derivatives with varied substituents (e.g., -Cl, -CH3) and compare fixation rates on cotton via exhaustion dyeing. Analyze via color strength (K/S values) and wash-fastness tests. Multivariate analysis (PCA) can disentangle substituent contributions .
Q. What mechanisms underlie contradictory reports on the mutagenicity of this compound, and how can researchers resolve these discrepancies?
- Methodological Answer : Re-evaluate Ames test conditions (e.g., S9 metabolic activation, bacterial strains used) and compare with in vitro mammalian cell assays (micronucleus test). Perform dose-response analyses and meta-analysis of existing data to identify confounding variables (e.g., impurities in commercial batches). Transparent reporting of negative/positive controls is essential .
Q. How can researchers design experiments to elucidate the role of reactive intermediates in the environmental degradation of this compound?
- Methodological Answer : Use radical trapping agents (e.g., tert-butanol for hydroxyl radicals) in advanced oxidation processes (AOPs) like Fenton reactions. Monitor intermediates via time-resolved ESI-MS and EPR spectroscopy. Kinetic modeling (pseudo-first-order rate constants) quantifies pathway contributions. Compare degradation efficiency under UV/H2O2 vs. ozone systems .
Methodological Best Practices
- Data Contradiction Analysis : Apply triangulation by cross-validating results using multiple techniques (e.g., spectroscopic, chromatographic, computational). Document sensitivity measures (e.g., LOD/LOQ) and variability sources (e.g., instrument drift) to contextualize discrepancies .
- Reproducibility : Archive raw data and protocols in FAIR-compliant repositories (e.g., Zenodo). Include step-by-step workflows for dye synthesis, characterization, and testing to enable replication .
- Peer Review Preparation : Align manuscript structure with journal guidelines (e.g., Reactive & Functional Polymers requires ≥25 recent references, 300 dpi figures). Use IUPAC nomenclature and avoid proprietary compound codes (e.g., "Compound 4b") in visuals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
